molecular formula C6H7F3O2S2 B14348530 3-(Methylsulfanyl)-3-sulfanylidenepropyl trifluoroacetate CAS No. 91106-82-0

3-(Methylsulfanyl)-3-sulfanylidenepropyl trifluoroacetate

Cat. No.: B14348530
CAS No.: 91106-82-0
M. Wt: 232.2 g/mol
InChI Key: QTDZUGAJFHYDLY-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-3-sulfanylidenepropyl trifluoroacetate is an organic compound characterized by the presence of both sulfur and fluorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-3-sulfanylidenepropyl trifluoroacetate typically involves the reaction of a suitable precursor with trifluoroacetic acid. One common method involves the use of trifluoroacetic anhydride as a reagent, which reacts with the precursor under controlled conditions to yield the desired product . The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using high-purity reagents and advanced equipment to ensure consistency and quality. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-3-sulfanylidenepropyl trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

3-(Methylsulfanyl)-3-sulfanylidenepropyl trifluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-3-sulfanylidenepropyl trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can act as an electron-withdrawing group, influencing the reactivity of the compound. This can affect various biochemical pathways and molecular interactions, making it a valuable tool in research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfanyl)-3-sulfanylidenepropyl trifluoroacetate is unique due to the presence of both sulfur and fluorine atoms, which impart distinct chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

CAS No.

91106-82-0

Molecular Formula

C6H7F3O2S2

Molecular Weight

232.2 g/mol

IUPAC Name

(3-methylsulfanyl-3-sulfanylidenepropyl) 2,2,2-trifluoroacetate

InChI

InChI=1S/C6H7F3O2S2/c1-13-4(12)2-3-11-5(10)6(7,8)9/h2-3H2,1H3

InChI Key

QTDZUGAJFHYDLY-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)CCOC(=O)C(F)(F)F

Origin of Product

United States

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